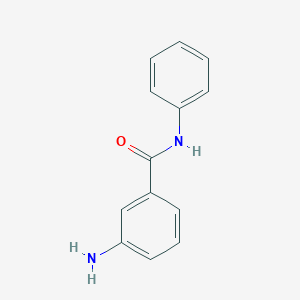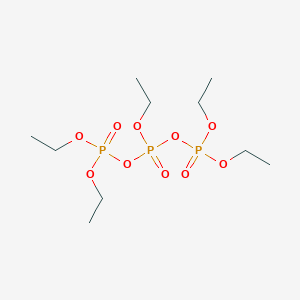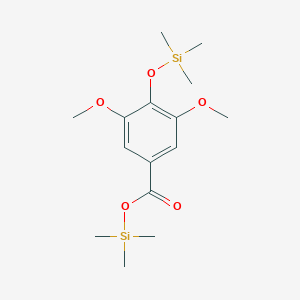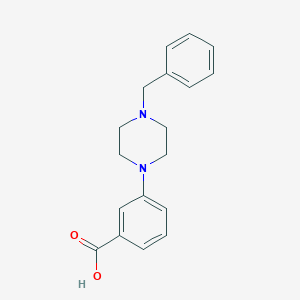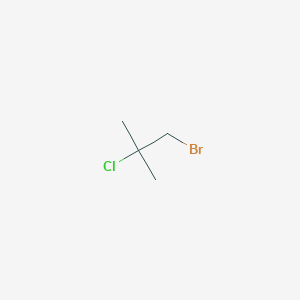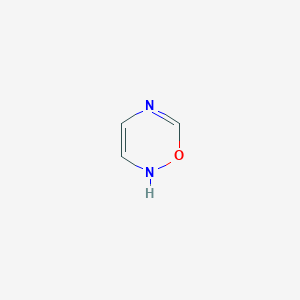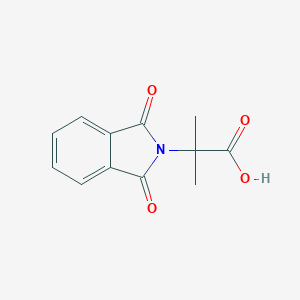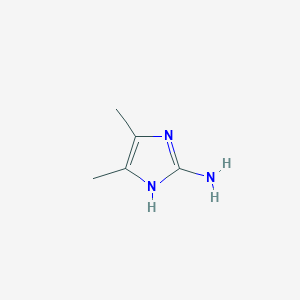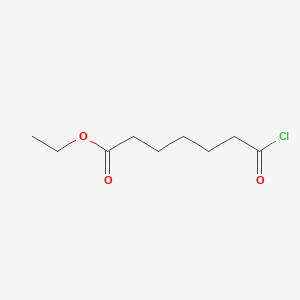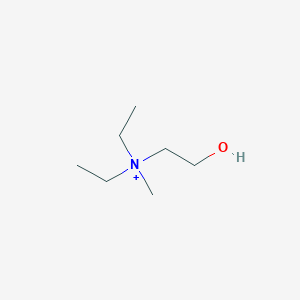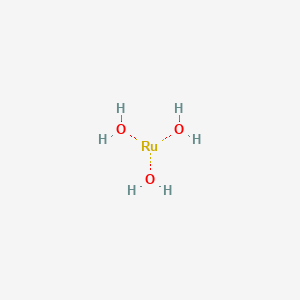
Ruthenium hydroxide (Ru(OH)3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium hydroxide (Ru(OH)3) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a water-soluble, yellowish-brown powder that is used in various fields of study, including catalysis, electrochemistry, and material science.
作用机制
The mechanism of action of Ruthenium hydroxide as a catalyst involves its ability to activate and stabilize intermediates in chemical reactions. It can also facilitate the transfer of electrons and protons in electrochemical reactions, leading to increased efficiency and selectivity.
生化和生理效应
Ruthenium hydroxide has been found to have potential applications in the field of medicine. It has been studied for its antibacterial and antifungal properties and has shown promising results in the treatment of certain infections. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using Ruthenium hydroxide in lab experiments is its high stability and low toxicity. It is also relatively inexpensive and readily available. However, one of the limitations is its low solubility in certain solvents, which can limit its use in certain applications.
未来方向
There are several future directions for the study of Ruthenium hydroxide. One area of research is the development of new synthesis methods that can improve the purity and yield of the final product. Another area of research is the exploration of its potential applications in the field of medicine, particularly in the treatment of cancer and infectious diseases. Additionally, there is a need for further investigation into its catalytic properties and its potential use in energy conversion and storage.
合成方法
Ruthenium hydroxide can be synthesized through various methods, including the precipitation method, hydrothermal method, solvothermal method, and thermal decomposition method. The most commonly used method is the precipitation method, where a ruthenium salt is mixed with an alkaline solution to form a precipitate of Ruthenium hydroxide. The resulting precipitate is then washed and dried to obtain the final product.
科学研究应用
Ruthenium hydroxide has been extensively studied for its catalytic properties. It has been used as a catalyst in various chemical reactions, including the oxidation of alcohols, reduction of nitro compounds, and hydrogenation of olefins. It has also been used as an electrocatalyst in fuel cells and as a photocatalyst in the degradation of organic pollutants.
属性
CAS 编号 |
12135-42-1 |
|---|---|
产品名称 |
Ruthenium hydroxide (Ru(OH)3) |
分子式 |
H3O3Ru |
分子量 |
155.1 g/mol |
IUPAC 名称 |
ruthenium;trihydrate |
InChI |
InChI=1S/3H2O.Ru/h3*1H2; |
InChI 键 |
RQPOMTUDFBZCHG-UHFFFAOYSA-N |
SMILES |
O.O.O.[Ru] |
规范 SMILES |
O.O.O.[Ru] |
其他 CAS 编号 |
12135-42-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



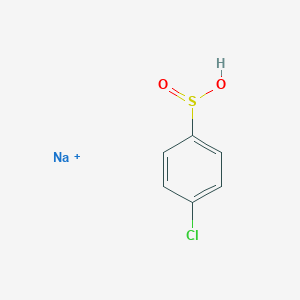
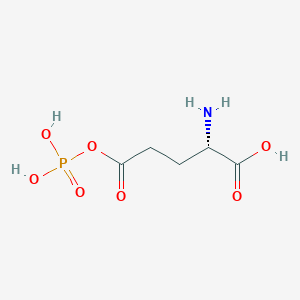
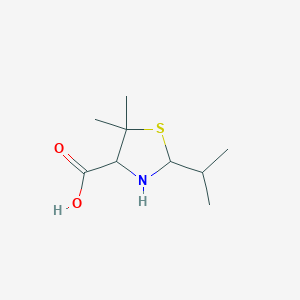
![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)
